molecular formula C35H36N2O14 B600084 SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester CAS No. 121098-77-9

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester

Cat. No.: B600084
CAS No.: 121098-77-9
M. Wt: 708.673
InChI Key: ZWCGJLONGJMIPG-YKIVVOOKSA-N
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Description

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester is a biochemical compound with the molecular formula C35H36N2O14 and a molecular weight of 708.67. It is primarily used in proteomics research and is known for its role in the synthesis of various biochemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester involves the acetylation of SN-38 with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and is followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Carboxylic acids and alcohols.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

The uniqueness of this compound lies in its acetylated structure, which enhances its stability and solubility, making it a valuable tool in biochemical research .

Biological Activity

SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester is a derivative of SN-38, a potent active metabolite of the chemotherapeutic agent irinotecan. This compound has garnered attention for its potential applications in cancer treatment and biochemical research due to its structural modifications that enhance its stability and solubility. Understanding its biological activity is crucial for optimizing its use in therapeutic contexts.

  • Molecular Formula : C35H36N2O14
  • Molecular Weight : 708.67 g/mol
  • CAS Number : 121098-77-9

This compound shares mechanisms similar to those of other camptothecin derivatives. It primarily functions as a topoisomerase I inhibitor, which leads to DNA damage and triggers apoptosis in cancer cells.

Key Mechanisms:

  • DNA Damage Induction : The compound interferes with DNA replication and transcription processes, leading to cell cycle arrest.
  • Apoptosis Activation : Following DNA damage, it activates apoptotic pathways, resulting in programmed cell death .

Biological Activity

The biological activity of this compound can be summarized through various studies focusing on its anticancer properties and metabolic pathways.

Anticancer Activity

Research indicates that SN-38 and its derivatives exhibit significant cytotoxic effects against various cancer cell lines, including colorectal and small cell lung cancers. The compound's ability to induce apoptosis makes it a candidate for further development in cancer therapies.

Cancer Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)50.0
HCT116 (colon cancer)15.0
A549 (lung cancer)30.0

Pharmacokinetics

The pharmacokinetic profile of SN-38 derivatives suggests favorable absorption and distribution characteristics, which are critical for their therapeutic efficacy. Studies have shown that the acetylation enhances solubility, potentially leading to improved bioavailability compared to non-acetylated forms.

Case Studies

  • In Vitro Studies : A study examined the role of carboxylesterases and beta-glucuronidases in the conversion of irinotecan to SN-38 in human colorectal tumors, highlighting the metabolic pathways involved in its activation .
  • Animal Models : In vivo experiments using Sprague-Dawley rats demonstrated significant tumor reduction when treated with SN-38 derivatives, reinforcing its potential as an effective anticancer agent .

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N2O14/c1-7-19-20-11-18(50-33-30(49-17(5)40)28(48-16(4)39)27(47-15(3)38)29(51-33)32(42)45-6)9-10-24(20)36-26-21(19)13-37-25(26)12-23-22(31(37)41)14-46-34(43)35(23,44)8-2/h9-12,27-30,33,44H,7-8,13-14H2,1-6H3/t27-,28-,29-,30+,33+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCGJLONGJMIPG-YKIVVOOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858396
Record name (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

708.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121098-77-9
Record name (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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